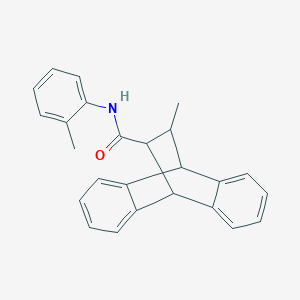![molecular formula C16H15N3O3 B11540968 N'-[1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B11540968.png)
N'-[1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide is a hydrazone derivative known for its diverse applications in scientific research. This compound features a hydrazone functional group, which is a key player in various chemical reactions and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide typically involves the condensation of 4-nitroacetophenone with 2-phenylacetohydrazide. The reaction is catalyzed by glacial acetic acid and carried out in ethanol as the solvent . The reaction conditions are generally mild, with the mixture being refluxed for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the synthesis might involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can help maintain precise control over reaction conditions, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydrazone group can be reduced to a hydrazine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Conversion to amino derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N’-[1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide is used as a precursor for synthesizing various heterocyclic compounds. Its ability to form stable complexes with metals makes it valuable in coordination chemistry .
Biology
Biologically, this compound exhibits antimicrobial and anticancer properties. It is often studied for its potential to inhibit the growth of various bacterial strains and cancer cells .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for use in drug delivery systems due to their ability to form stable conjugates with drugs .
Industry
Industrially, this compound is used in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism by which N’-[1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide exerts its effects involves interaction with cellular proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with DNA and proteins, leading to antimicrobial and anticancer activities . The hydrazone group can form stable complexes with metal ions, which can then interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide
- N’-[1-(4-nitrophenyl)ethylidene]pyridine-2-carbohydrazide
- N’-[1-(4-nitrophenyl)ethylidene]thiophene-2-carbohydrazide
Uniqueness
N’-[1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide is unique due to its specific structural features, such as the combination of a nitrophenyl group and a phenylacetohydrazide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C16H15N3O3 |
|---|---|
Poids moléculaire |
297.31 g/mol |
Nom IUPAC |
N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C16H15N3O3/c1-12(14-7-9-15(10-8-14)19(21)22)17-18-16(20)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20)/b17-12+ |
Clé InChI |
PMFZWUMLOIYDFO-SFQUDFHCSA-N |
SMILES isomérique |
C/C(=N\NC(=O)CC1=CC=CC=C1)/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC(=NNC(=O)CC1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1-(Benzenesulfonyl)-2,2-bis[(4-chlorophenyl)sulfanyl]ethenyl]sulfanyl}-4-chlorobenzene](/img/structure/B11540889.png)
![N-(4-acetylphenyl)-2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11540890.png)
![2,2'-[(benzylimino)dimethanediyl]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B11540902.png)
![Phenyl 2,6-bis(2-bromo-4-methylphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B11540906.png)
![N-({N'-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11540910.png)
![4-chloro-N'-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11540916.png)
![8-methyl-1,2-bis(propylsulfonyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]indolizine-3-carbohydrazide](/img/structure/B11540921.png)
![2-chloro-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11540924.png)
![2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11540930.png)
![2,4-dibromo-6-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11540935.png)
![3-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11540941.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11540945.png)
![3-butyl-1-(5,5-dimethyl-3-{[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11540951.png)

